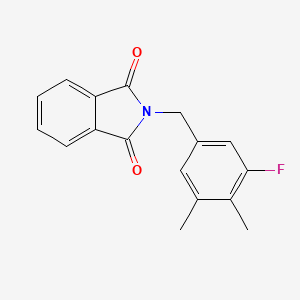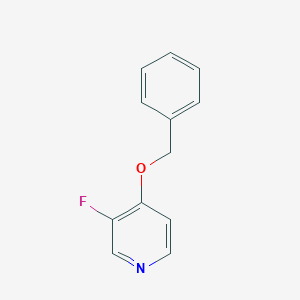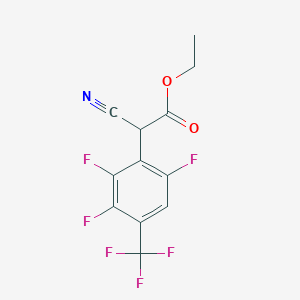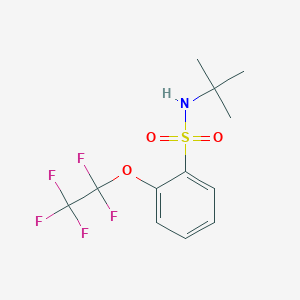
N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide (3F-DM-PPA) is a synthetic compound that has been used in a variety of scientific fields, including organic chemistry, pharmaceutical chemistry, and biochemistry. It is a derivative of phthalimide, a type of organic molecule, and has a fluoro-methylbenzyl group attached to the nitrogen atom. 3F-DM-PPA is a versatile compound, and its unique structure makes it useful in a wide range of applications.
Scientific Research Applications
N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide is used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a wide range of organic compounds, and as a reagent in the synthesis of pharmaceuticals. It is also used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of metal-organic frameworks. Additionally, this compound has been used as a ligand in the synthesis of metal complexes, and as a fluorescent probe in biochemistry and cell biology applications.
Mechanism of Action
N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide is a versatile compound, and its unique structure makes it useful in a wide range of applications. Its structure allows it to act as a substrate for a variety of reactions, and its fluoro-methylbenzyl group allows it to act as a ligand in the synthesis of metal complexes. Additionally, its fluoro-methylbenzyl group can act as a fluorescent probe, allowing it to be used to study biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been used in a variety of studies to investigate the biochemical and physiological effects of various compounds. For example, it has been used to study the effects of drugs on cells, the effects of hormones on cells, and the effects of toxins on cells. Additionally, this compound has been used to study the effects of proteins on DNA, the effects of enzymes on proteins, and the effects of drugs on enzymes.
Advantages and Limitations for Lab Experiments
N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide has several advantages for lab experiments. It is a relatively inexpensive compound, and its unique structure makes it useful in a wide range of applications. Additionally, its fluoro-methylbenzyl group allows it to act as a fluorescent probe, allowing it to be used to study biochemical and physiological processes. However, this compound also has some limitations. It is a relatively unstable compound, and its fluoro-methylbenzyl group can react with other compounds, making it difficult to use in certain applications.
Future Directions
There are a number of potential future directions for the use of N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide. It could be used as a fluorescent probe in the study of cell signaling pathways and the study of gene expression. Additionally, it could be used to study the structure and function of proteins and enzymes, and to study the effects of drugs on cells. Additionally, this compound could be used to study the effects of toxins on cells, and to study the effects of hormones on cells. Finally, this compound could be used to study the effects of metals on proteins and enzymes, and to study the effects of drugs on enzymes.
Synthesis Methods
N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide can be synthesized in a two-step process. The first step involves the reaction of phthalic anhydride with 3-fluoro-4,5-dimethylbenzyl bromide in the presence of a base, such as sodium hydroxide. This reaction produces this compound and an anhydride byproduct. The second step involves the removal of the anhydride byproduct by treating the reaction mixture with aqueous sulfuric acid. This yields a solution of pure this compound.
properties
IUPAC Name |
2-[(3-fluoro-4,5-dimethylphenyl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-10-7-12(8-15(18)11(10)2)9-19-16(20)13-5-3-4-6-14(13)17(19)21/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUODCNRFOOUUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)F)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














